
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C12H16ClFN2O2S It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a methylsulfonyl group
準備方法
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base, followed by the introduction of the methylsulfonyl group through sulfonylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.
化学反応の分析
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorobenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
1-(2-Chloro-6-fluorobenzyl)-4-(methylthio)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H16ClFN2O2S |
|---|---|
分子量 |
306.78 g/mol |
IUPAC名 |
1-[(2-chloro-6-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16ClFN2O2S/c1-19(17,18)16-7-5-15(6-8-16)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 |
InChIキー |
TURXGOPHHRXYHH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


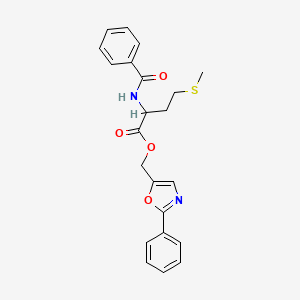

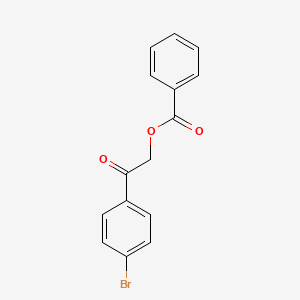
![7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888423.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)
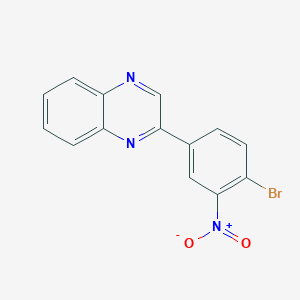
methanone](/img/structure/B10888437.png)
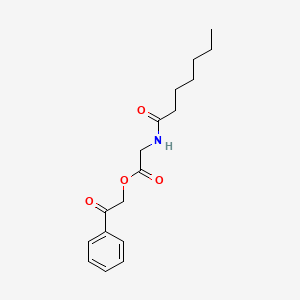
![(2E,5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888446.png)
![6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888449.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10888451.png)
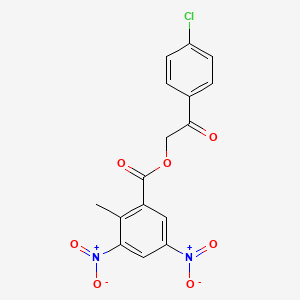
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate](/img/structure/B10888469.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10888472.png)
